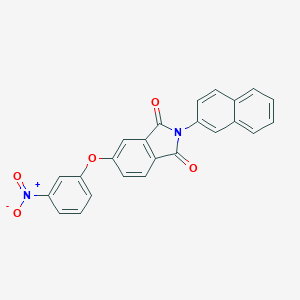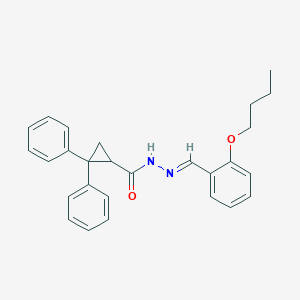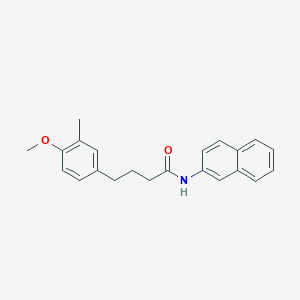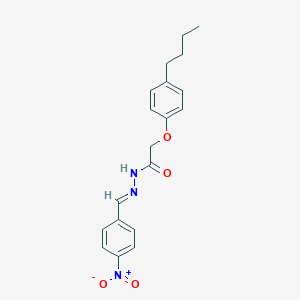
5-{3-nitrophenoxy}-2-(2-naphthyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{3-nitrophenoxy}-2-(2-naphthyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a naphthyl group, a nitrophenoxy group, and an isoindole dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-nitrophenoxy}-2-(2-naphthyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole dione core, which can be synthesized through the cyclization of phthalic anhydride with an appropriate amine. The naphthyl group is then introduced via a Friedel-Crafts acylation reaction, using naphthalene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
The nitrophenoxy group is incorporated through a nucleophilic aromatic substitution reaction. This involves reacting a nitrophenol derivative with the isoindole dione intermediate under basic conditions, often using potassium carbonate as the base and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-{3-nitrophenoxy}-2-(2-naphthyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated products.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-{3-nitrophenoxy}-2-(2-naphthyl)-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it a candidate for investigating the activity of various biological targets, including enzymes and receptors.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the nitrophenoxy group suggests possible applications in the development of anti-inflammatory or antimicrobial agents.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and dyes. Its stability and reactivity make it suitable for incorporation into materials with specific desired properties.
Mécanisme D'action
The mechanism of action of 5-{3-nitrophenoxy}-2-(2-naphthyl)-1H-isoindole-1,3(2H)-dione depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the naphthyl group can engage in π-π stacking interactions, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-naphthyl)-1H-isoindole-1,3(2H)-dione: Lacks the nitrophenoxy group, resulting in different reactivity and applications.
5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione:
2-(2-naphthyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione: Similar structure but with a different substitution pattern on the nitrophenoxy group, leading to variations in reactivity and biological activity.
Uniqueness
5-{3-nitrophenoxy}-2-(2-naphthyl)-1H-isoindole-1,3(2H)-dione is unique due to the combination of the naphthyl and nitrophenoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C24H14N2O5 |
|---|---|
Poids moléculaire |
410.4g/mol |
Nom IUPAC |
2-naphthalen-2-yl-5-(3-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C24H14N2O5/c27-23-21-11-10-20(31-19-7-3-6-18(13-19)26(29)30)14-22(21)24(28)25(23)17-9-8-15-4-1-2-5-16(15)12-17/h1-14H |
Clé InChI |
IPBZQMRGOBJNBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Bromoanilino)methyl]-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B386930.png)
![N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE](/img/structure/B386932.png)
![N'-[(E)-(2-butoxyphenyl)methylidene]bicyclo[6.1.0]nonane-9-carbohydrazide](/img/structure/B386935.png)
![N-(4-{[2-(2-furylmethylene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B386936.png)

![4-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]PHENYL BENZOATE](/img/structure/B386941.png)

![4-[(E)-({2-[N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE](/img/structure/B386944.png)

![N-[3-(N-{[3,4-dichloro(phenylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B386948.png)
![N-(3,4-dimethylphenyl)-2-{4-[(3,4-dimethylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B386949.png)
![2-nitro-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B386950.png)
![(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B386951.png)
![3-[(5-Chloro-2-methylanilino)methyl]-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B386952.png)
